Methyl 3-amino-2-hydroxy-4-methylpentanoate

Description

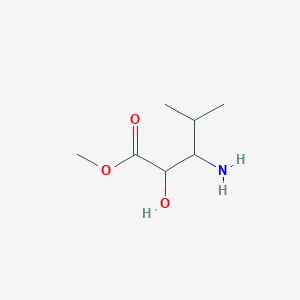

Methyl 3-amino-2-hydroxy-4-methylpentanoate (CAS: EN 300-734630) is a methyl ester derivative featuring a branched pentanoate backbone with amino (-NH₂) and hydroxyl (-OH) functional groups at positions 3 and 2, respectively, and a methyl (-CH₃) substituent at position 4 . Its molecular formula is C₇H₁₃NO₃ (base ester), with a hydrochloride salt form (C₇H₁₄ClNO₃) commonly used to enhance solubility and stability in synthetic applications . This compound is primarily utilized in pharmaceutical research as a chiral building block for peptidomimetics and enzyme inhibitors due to its stereochemical complexity and functional versatility .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

methyl 3-amino-2-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO3/c1-4(2)5(8)6(9)7(10)11-3/h4-6,9H,8H2,1-3H3 |

InChI Key |

FERCUSALTMWCBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(=O)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

a. Esterification of Amino Alcohol Precursors

One primary method involves the esterification of amino alcohols derived from amino acids or their analogs. This process typically begins with the synthesis of a suitable amino alcohol intermediate, such as 3-amino-2-hydroxy-4-methylpentanoic acid, which is subsequently esterified using methylating agents under controlled conditions:

- Reaction Conditions: Acidic or basic catalysis, often employing methanol with acid catalysts like sulfuric acid, under reflux.

- Advantages: Straightforward, high yield, suitable for scale-up.

b. Asymmetric Synthesis via Chiral Catalysis

Given the stereochemistry of the target molecule, asymmetric synthesis is crucial. One notable approach involves:

- Starting Material: A chiral precursor, such as a protected amino acid or amino alcohol.

- Key Step: Enantioselective alkylation or addition reactions, such as the aza-Michael addition to α,β-unsaturated carbonyl compounds, facilitated by chiral catalysts or auxiliaries.

- Reaction Conditions: Use of chiral ligands, low temperatures, and inert atmospheres to ensure stereoselectivity.

- Outcome: Enantiomerically pure methyl ester with the desired stereochemistry.

c. Multi-step Synthesis via Intermediate Formation

A multi-step route involves constructing the backbone through sequential reactions:

- Step 1: Synthesis of the amino acid backbone via Strecker synthesis or asymmetric hydrogenation.

- Step 2: Hydroxylation at the appropriate position using hydroxylating agents such as osmium tetroxide or via enzymatic hydroxylation.

- Step 3: Methylation of the carboxylic acid to form the methyl ester, often using diazomethane or methyl iodide under basic conditions.

Industrial-Scale Production Methods

In large-scale manufacturing, the focus shifts toward environmentally friendly and cost-effective processes:

- Biocatalysis: Use of transaminases or dehydrogenases to produce enantiomerically pure amino alcohols under mild conditions.

- Chiral Catalysis: Employment of chiral metal complexes or organocatalysts to induce stereoselectivity during key steps.

- Process Optimization: Continuous flow reactors and process analytical technology (PAT) are used to monitor and optimize reaction parameters such as temperature, pressure, and reaction time.

Data Tables of Reaction Conditions and Yields

Research Findings and Optimization Strategies

Recent advances emphasize stereoselective synthesis to obtain high enantiomeric purity, crucial for biological activity. Enzymatic methods, such as transaminase-catalyzed reactions, have shown promising results, offering high selectivity and environmentally benign conditions. For example, a study demonstrated the use of transaminases to produce enantiomerically pure methyl esters with yields exceeding 95% and ee values approaching 100% under mild conditions.

Summary of Key Considerations in Synthesis

| Aspect | Consideration |

|---|---|

| Stereochemistry | Use of chiral catalysts or auxiliaries to ensure correct stereochemistry |

| Functional Group Compatibility | Protecting groups may be necessary to prevent side reactions |

| Reaction Conditions | Temperature, solvent choice, and reaction time critically influence yield and purity |

| Scale-up Feasibility | Biocatalytic and continuous flow processes preferred for industrial scale |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-amino-2-oxo-4-methylpentanoate.

Reduction: Formation of 3-amino-2-hydroxy-4-methylpentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of Methyl 3-amino-2-hydroxy-4-methylpentanoate (Compound A) with analogous compounds:

Key Differences and Research Findings

Solubility and Stability :

- Compound A’s hydrochloride salt exhibits superior water solubility compared to its carboxylic acid counterpart (Compound D), making it preferable for aqueous-phase reactions .

- Compound C’s additional methyl group at C2 enhances lipophilicity, improving membrane permeability in drug delivery applications .

Compound D’s free carboxylic acid group allows direct interaction with metalloenzyme active sites, unlike the esterified form in Compound A .

Synthetic Utility :

Biological Activity

Methyl 3-amino-2-hydroxy-4-methylpentanoate, also known as (2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid, is a chiral amino acid derivative with significant biological activity. This compound's structure includes both amino and hydroxyl functional groups, which contribute to its diverse interactions in biological systems. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry and functional groups, making it a valuable compound for studying stereochemical effects in biological systems. Its molecular formula is , and it can be represented as follows:

Target of Action:

Research suggests that this compound may interact with specific enzymes such as isomerases, influencing various biochemical pathways.

Mode of Action:

It is proposed that this compound plays a role in the condensation of trans-2,3-dihydro-3-hydroxyanthranilic acid to form phenazine ring systems, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Biochemical Pathways:

The involvement of this compound in metabolic pathways highlights its potential significance in cellular processes. Its interaction with isomerases could impact the regulation of metabolic fluxes within cells.

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity:

Studies indicate that compounds related to this compound show promising antimicrobial properties. The phenazine derivatives formed from its reactions have been linked to antibacterial and antifungal activities. -

Anticancer Activity:

The compound has been investigated for its potential to induce apoptosis in cancer cells. Molecular docking studies suggest that it may inhibit key proteins involved in cancer cell proliferation . -

Metabolic Effects:

As a chiral amino acid, it may influence metabolic pathways related to amino acid metabolism and energy production, particularly in the context of disorders like maple syrup urine disease (MSUD) .

Case Studies

Several studies have evaluated the biological activities of this compound and its derivatives:

-

Study on Antimicrobial Properties:

A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell membranes. -

Cancer Cell Line Evaluation:

In vitro studies showed that this compound derivatives induced apoptosis in human cancer cell lines such as HeLa and HCT116. The IC50 values indicated strong antiproliferative effects compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group on phenyl ring | Antioxidant properties |

| (2S,3S)-3-Amino-2-hydroxybutanoic acid | Shorter carbon chain | Limited antimicrobial activity |

This compound stands out due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which enhance its reactivity and biological interactions compared to similar compounds.

Q & A

Q. How do researchers reconcile contradictory biological activity data for analogs of this compound in enzyme inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols by:

- Using recombinant enzymes with verified activity (e.g., via SDS-PAGE).

- Including positive controls (e.g., known inhibitors) and normalizing data to protein concentration (Bradford assay).

- Performing kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.